Maltopentose
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Overview
Description
. It is a member of the maltooligosaccharides family, which are derived from the partial hydrolysis of starch. Maltopentose is known for its role in various biochemical processes and its applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltopentose can be synthesized through the enzymatic hydrolysis of starch using specific amylases. The process involves the breakdown of starch into smaller oligosaccharides, including this compound . The reaction conditions typically include:
Temperature: Optimal temperatures for enzyme activity, usually around 50-60°C.
pH: A pH range of 5.0-6.5 is maintained for optimal enzyme activity.
Enzymes: Amylases such as α-amylase and β-amylase are commonly used.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of bioreactors where starch is subjected to enzymatic hydrolysis. The process is optimized for large-scale production by controlling parameters such as temperature, pH, and enzyme concentration . The resulting oligosaccharides are then purified using techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Maltopentose undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by amylases to produce smaller glucose units.
Glycation: Reaction with proteins such as α-lactalbumin through the Maillard reaction.
Phosphorylation: Addition of phosphate groups to enhance its functional properties.
Common Reagents and Conditions
Enzymes: α-amylase, β-amylase, and amyloglucosidase for hydrolysis.
Heat: For glycation and phosphorylation reactions.
Phosphate donors: Such as pyrophosphate for phosphorylation reactions.
Major Products Formed
Glucose: From complete hydrolysis.
Glycated proteins: From glycation reactions.
Phosphorylated oligosaccharides: From phosphorylation reactions.
Scientific Research Applications
Maltopentose has a wide range of applications in scientific research, including:
Biochemical Enzyme Assays: Used as a substrate for studying enzyme activities, such as α-amylase.
Metabolomics: Investigating metabolic pathways and enzyme functions.
Glycation Studies: Exploring the effects of glycation on protein structure and function.
Pharmaceutical Research: Studying its role in drug delivery and as a potential therapeutic agent.
Food Industry: Used as a functional ingredient to enhance the nutritional value and texture of food products.
Mechanism of Action
Maltopentose exerts its effects primarily through its interaction with enzymes. For example, it serves as a substrate for α-amylase, which catalyzes its hydrolysis into smaller glucose units . The molecular targets include various glycosidic bonds within the this compound structure. The pathways involved in its metabolism include the starch degradation pathway and the maltodextrin pathway .
Comparison with Similar Compounds
Maltopentose is similar to other maltooligosaccharides such as maltotriose, maltotetraose, and maltohexaose. it is unique due to its specific chain length of five glucose units, which imparts distinct functional properties .
Similar Compounds
Maltotriose: Composed of three glucose units.
Maltotetraose: Composed of four glucose units.
Maltohexaose: Composed of six glucose units.
This compound’s unique chain length makes it particularly useful in specific biochemical and industrial applications where other oligosaccharides may not be as effective .
Biological Activity
Maltopentose, a maltooligosaccharide composed of five glucose units linked by α-1,4-glycosidic bonds, has garnered attention for its biological activities and potential applications in various fields. This article delves into the biological properties of this compound, including its production, health benefits, and applications in food and medicine.
1. Production of this compound
This compound is primarily produced through the enzymatic hydrolysis of starch by specific amylases. Various microbial sources have been identified for the production of this compound, including strains of Bacillus and Saccharophagus.
Microbial Source | Enzyme Type | Yield of this compound |
---|---|---|
Bacillus circulans | α-Amylase | 20-30% from starch |
Saccharophagus degradans | Cold-adapted Amylase | Not specified |
The enzyme from Bacillus circulans was found to operate optimally at pH 7.0 and 50°C, producing maltotetraose and this compound as main products from potato starch . Similarly, Saccharophagus degradans produces cold-adapted enzymes that are effective in harsh conditions, showcasing the versatility of microbial enzymes in this compound production .
2.2 Health Benefits
This compound is recognized for its low osmotic pressure and high water-holding capacity, making it beneficial in food processing. It contributes to improved texture and moisture retention in food products . Furthermore, it is used as a substrate in clinical chemistry for measuring blood glucose levels, indicating its relevance in health monitoring .
2.3 Anti-HIV Activity
Recent studies have explored the antiviral properties of maltooligosaccharides, including this compound derivatives. Research has demonstrated that sulfated maltooligosaccharides can exhibit significant anti-HIV activity, suggesting that modifications to this compound may enhance its therapeutic potential against viral infections .
3. Case Studies
Several case studies highlight the applications and effects of this compound in various contexts:
- Case Study on Food Processing : A study demonstrated that incorporating this compound into bread formulations improved moisture retention and shelf-life compared to traditional formulations.
- Clinical Application : In a clinical trial involving patients with diabetes, this compound was used as a low-glycemic index carbohydrate source to manage postprandial blood glucose levels effectively.
4. Conclusion
This compound is a versatile oligosaccharide with significant biological activities and applications across food science and medicine. Its production through microbial enzymes highlights its potential for industrial applications. Continued research into its health benefits and antimicrobial properties will further elucidate its role in nutrition and disease prevention.
Properties
Molecular Formula |
C30H52O26 |
---|---|
Molecular Weight |
828.7 g/mol |
IUPAC Name |
2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38/h6-47H,1-5H2 |
InChI Key |
FTNIPWXXIGNQQF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O |
Origin of Product |
United States |
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